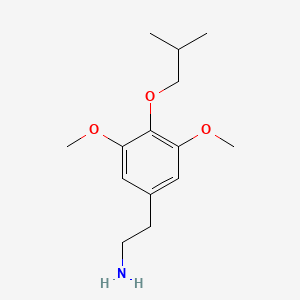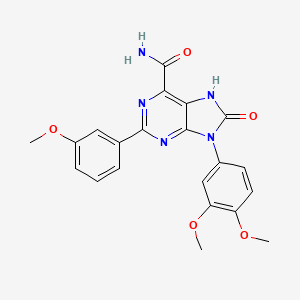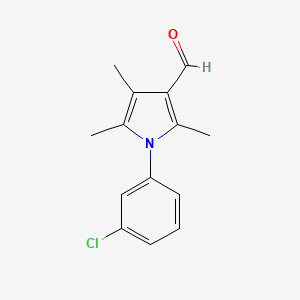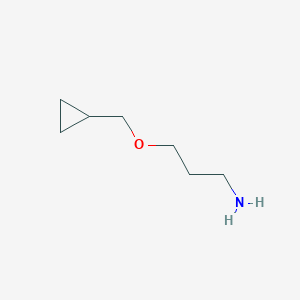
4-Isobutoxy-3,5-dimethoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Isobutoxy-3,5-dimethoxyphenethylamine, also known as IBDMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2C-B, which is a psychedelic drug that has gained popularity in recent years. IBDMPEA is a research chemical that has been used in scientific studies to investigate its potential as a therapeutic agent.
Scientific Research Applications
Neurotoxicity and Metabolism Studies
Research on similar compounds to 4-Isobutoxy-3,5-dimethoxyphenethylamine, particularly those within the "2C series" of psychoactive substances, has focused on evaluating their neurotoxic effects and understanding their metabolic pathways. For example, studies have aimed to assess the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines, revealing significant cytotoxicity in both dopaminergic and serotonin-containing neurons. This suggests that compounds with a 2,5-dimethoxy substitution pattern, like 4-Isobutoxy-3,5-dimethoxyphenethylamine, may pose severe neurotoxic risks (Asanuma, Miyazaki, & Funada, 2020).
Drug Interaction and Enzyme Inhibition
Additionally, studies on 2,5-dimethoxyamphetamine derivatives have explored their interaction with cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, which is crucial for drug metabolism. These studies have found that these compounds can act as competitive inhibitors of CYP2D6, though with varying potency. Such findings highlight the potential for 4-Isobutoxy-3,5-dimethoxyphenethylamine to interact with other substances metabolized by CYP2D6, potentially affecting the metabolism and efficacy of various drugs (Ewald & Maurer, 2008).
Psychoactive Effects and Potential Abuse
Research on closely related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has documented cases of severe intoxication, highlighting the psychoactive potential and abuse risks associated with these substances. These studies underscore the importance of understanding the pharmacological and toxicological profiles of such compounds, including 4-Isobutoxy-3,5-dimethoxyphenethylamine, to mitigate risks associated with their recreational use or potential abuse (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
properties
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8,10H,5-6,9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAFUDQAABKKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3,5-dimethoxyphenethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)




![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)


![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
